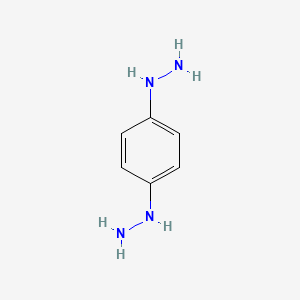

1,4-Dihydrazinylbenzene

Description

Contextualization within Aromatic Hydrazine (B178648) Chemistry: Structural and Reactivity Foundations

Hydrazines are a class of chemical compounds characterized by a nitrogen-nitrogen single bond (N-N) and can be seen as derivatives of inorganic hydrazine (H₂N−NH₂) where hydrogen atoms are replaced by organic substituents like alkyl or aryl groups. wikipedia.org Aromatic hydrazines, which feature at least one aromatic ring attached to a hydrazine nitrogen, form a distinct subgroup with unique structural and reactivity profiles. wikipedia.org

Structurally, the presence of the aromatic ring influences the electronic properties of the hydrazine moiety. The lone pair of electrons on the nitrogen atom adjacent to the ring can be delocalized into the aromatic π-system. This delocalization generally reduces the basicity and nucleophilicity of the aromatic hydrazine compared to its aliphatic counterparts, which are typically more basic and stronger reducing agents. wikipedia.org However, in the context of reactions with carbonyl compounds, aromatic hydrazines are often more reactive than aliphatic hydrazines. nih.gov The reactivity is also sensitive to substituents on the aromatic ring; electron-withdrawing groups can decrease the nucleophilicity of the hydrazine's amine group, while electron-donating groups can enhance it. nih.gov

Significance of 1,4-Dihydrazinylbenzene as a Bifunctional Synthon in Materials Science and Organic Synthesis

1,4-Dihydrazinylbenzene is a symmetrical aromatic compound featuring two hydrazinyl groups (-NHNH₂) positioned at opposite ends of a benzene (B151609) ring. This "para" substitution pattern makes it a quintessential bifunctional synthon. A synthon is a conceptual building block used in retrosynthetic analysis, and the bifunctional nature of 1,4-dihydrazinylbenzene allows it to act as a linear, rigid linker, connecting two other molecular components through the reactive hydrazinyl ends. This capability is of paramount importance in the construction of large, well-defined macromolecular structures.

In materials science, 1,4-dihydrazinylbenzene and similar dihydrazine linkers are crucial for the synthesis of advanced polymers and porous crystalline materials like Covalent Organic Frameworks (COFs). The ability of the two hydrazine groups to react with dialdehydes or other complementary bifunctional monomers leads to the formation of extended, ordered networks. For instance, hydrazine-linked COFs can be synthesized, which possess a regular pore structure and high surface area. acs.org These materials are investigated for various applications, including gas storage and separation. A notable strategy involves the initial formation of a reversible hydrazine linkage, followed by a postsynthetic oxidation to create more stable, irreversible hydrazide linkages within the framework. acs.org This process demonstrates the versatility of the hydrazine group in creating dynamic and functional materials. acs.org

In organic synthesis, the bifunctionality of 1,4-dihydrazinylbenzene allows for the creation of complex molecules with specific architectures. It can be used to synthesize symmetrical molecules, macrocycles, and linear oligomers. The reaction of its hydrazinyl groups with carbonyls to form stable hydrazone linkages is a cornerstone of this utility. soeagra.com This linkage is widely used in various fields, from creating chromophores for nonlinear optical materials to its role as a cleavable linker in more complex systems. nih.govnih.gov

The following table summarizes key research findings and applications for materials synthesized using dihydrazine linkers, including 1,4-dihydrazinylbenzene.

| Application Area | Type of Material/System | Linker Function | Key Research Finding | Citation |

| Materials Science | Covalent Organic Frameworks (COFs) | Structural Building Block | Forms porous crystalline frameworks via reaction with dialdehydes; can be postsynthetically oxidized to enhance stability. | acs.org |

| Medicinal Chemistry | Antibody-Drug Conjugates (ADCs) | Cleavable Linker | Hydrazone linkers are acid-sensitive, allowing for payload release in the lower pH environment of tumor cells. | nih.gov |

| Polymer Chemistry | High-Performance Polymers | Cross-linking/Chain-extending Agent | Creates robust, linear polymer chains or cross-linked networks by reacting with bifunctional monomers. | univook.com |

| Organic Synthesis | Heterocyclic Compounds | Bifunctional Nucleophile | Acts as a key building block for constructing complex nitrogen-containing heterocyclic ring systems. | sioc-journal.cn |

Historical Development of Research Areas Utilizing Dihydrazine Linkers

The use of hydrazine derivatives in chemistry has a long history, initially gaining prominence in analytical chemistry. Phenylhydrazine (B124118), for example, was historically used to identify compounds with carbonyl groups and to study the structure of carbohydrates through the formation of well-crystallizing phenylhydrazones. wikipedia.org This foundational chemistry established the reliability and specificity of the hydrazine-carbonyl reaction.

The concept of using bifunctional molecules as "linkers" or "spacers" to connect distinct chemical entities evolved significantly throughout the 20th century, particularly with the rise of polymer chemistry. The need for monomers that could create linear chains or networked structures drove the synthesis and investigation of molecules like 1,4-dihydrazinylbenzene.

A major impetus in the development of sophisticated linker chemistry came from the field of medicinal chemistry, specifically with the advent of antibody-drug conjugates (ADCs). nih.govnih.gov The goal of ADCs is to selectively deliver a potent cytotoxic drug to cancer cells. This requires a linker that is stable in the bloodstream but can release the drug under specific conditions within the target cell. creative-biolabs.com Hydrazine-based linkers, forming acid-cleavable hydrazone bonds, were among the earliest and most important solutions to this challenge. nih.gov The pH difference between blood (≈7.4) and the intracellular compartments of tumor cells (4.0–5.0) provides the trigger for cleavage. nih.gov This application spurred extensive research into fine-tuning the stability and cleavage kinetics of hydrazone linkers.

More recently, the focus has expanded into materials science with the development of "self-immolative linkers" and their incorporation into polymeric systems and chemosensors. rsc.org This field, which grew from initial concepts in the 1980s, involves designing linkers that fragment and release a payload in response to a specific stimulus. rsc.org In parallel, the rise of reticular chemistry has positioned dihydrazine compounds as key building blocks for creating highly ordered, porous materials like COFs, where the linker's geometry directly dictates the final structure and properties of the material. acs.org

Structure

3D Structure

Properties

Molecular Formula |

C6H10N4 |

|---|---|

Molecular Weight |

138.17 g/mol |

IUPAC Name |

(4-hydrazinylphenyl)hydrazine |

InChI |

InChI=1S/C6H10N4/c7-9-5-1-2-6(10-8)4-3-5/h1-4,9-10H,7-8H2 |

InChI Key |

FQFCKIMZKWXDDE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NN)NN |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry for 1,4 Dihydrazinylbenzene

Established Synthetic Routes to 1,4-Dihydrazinylbenzene

Traditional methods for the synthesis of 1,4-dihydrazinylbenzene rely on well-established organic transformations, primarily involving reduction and diazotization reactions.

Reduction-Based Approaches from Nitro- or Azido- Precursors

A common strategy for synthesizing 1,4-dihydrazinylbenzene begins with 1,4-dinitrobenzene (B86053). This precursor is first reduced to the corresponding diamine, which is then converted to the dihydrazine.

The reduction of 1,4-dinitrobenzene to 1,4-diaminobenzene (p-phenylenediamine) is a standard procedure in organic synthesis. gauthmath.com This transformation can be achieved using various reducing agents and conditions. Common reagents include hydrogen gas with a metal catalyst such as palladium or platinum, or metals like tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl). gauthmath.com The reaction typically requires heating under reflux. gauthmath.com

Once 1,4-diaminobenzene is obtained, it can be converted to 1,4-dihydrazinylbenzene. While direct conversion methods are less common, a plausible route involves the diazotization of both amino groups followed by reduction. This process is analogous to the synthesis of phenylhydrazine (B124118) from aniline. nih.gov

Amination and Hydrazinolysis Strategies

Another established route involves the diazotization of p-phenylenediamine (B122844). In this multi-step process, both primary aromatic amine groups are converted into diazonium salts. This is typically achieved by treating p-phenylenediamine with sodium nitrite (B80452) (NaNO₂) and a mineral acid, such as hydrochloric acid, at low temperatures (0-5 °C). google.com

The resulting bis(diazonium) salt is then reduced to form 1,4-dihydrazinylbenzene. Common reducing agents for this step include stannous chloride (SnCl₂) in concentrated hydrochloric acid or sodium sulfite (B76179). nih.gov The use of tin(II) chloride is a classical method for the reduction of diazonium salts to arylhydrazines. google.com However, this method can generate significant waste. nih.gov

An alternative approach is amination of hydroquinone (B1673460) (1,4-dihydroxybenzene). This process typically involves reacting hydroquinone with an aminating agent like ammonia (B1221849) in the presence of a catalyst at high temperatures and pressures to first yield p-aminophenol and subsequently 1,4-phenylenediamine. google.com The resulting diamine would then undergo the diazotization and reduction sequence as described above.

Novel Catalytic and Green Chemistry Approaches in 1,4-Dihydrazinylbenzene Synthesis

Recent advancements in catalysis have led to the development of more efficient and environmentally friendly methods for the synthesis of arylhydrazines, which can be adapted for 1,4-dihydrazinylbenzene.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have emerged as powerful tools for C-N bond formation. semanticscholar.orglibretexts.org In the context of 1,4-dihydrazinylbenzene synthesis, this would involve the reaction of a 1,4-dihalobenzene (e.g., 1,4-dichlorobenzene (B42874) or 1,4-dibromobenzene) with hydrazine (B178648) hydrate (B1144303) in the presence of a palladium catalyst and a suitable ligand. semanticscholar.org These reactions often proceed with high selectivity for monoarylation, but conditions can be optimized for diarylation. thieme-connect.de

Copper-catalyzed cross-coupling reactions also offer a viable alternative for the synthesis of arylhydrazines. thesciencein.orgnanomaterchem.comresearchgate.net These methods can be more cost-effective than palladium-catalyzed systems. The reaction of 1,4-dihalobenzenes with hydrazine hydrate in the presence of a copper catalyst, often with a supporting ligand, can afford 1,4-dihydrazinylbenzene. organic-chemistry.org

From a green chemistry perspective, the use of heterogeneous catalysts is advantageous as they can be easily recovered and reused. For instance, iron oxide hydroxide (B78521) nanoparticles supported on carbon have been shown to catalyze the selective hydrazine substitution of activated aryl fluorides. nih.gov Additionally, the use of iodine as a catalyst for the generation of aryl radicals from aryl hydrazines represents a metal-free approach, although its direct application to the synthesis of 1,4-dihydrazinylbenzene from precursors would require further investigation. nih.govacs.org

Optimization of Reaction Parameters for Controlled Synthesis and Yield Enhancement

The successful synthesis of 1,4-dihydrazinylbenzene with high yield and purity necessitates careful optimization of various reaction parameters.

In the diazotization-reduction pathway , key parameters to control include:

Temperature: Diazotization reactions must be carried out at low temperatures (typically 0-5 °C) to prevent the decomposition of the unstable diazonium salt. nih.gov

pH: The pH of the sulfite solution in the reduction step should be maintained at or above 7 to ensure efficient conversion to the arylhydrazine. google.com

Stoichiometry of Reagents: The molar ratios of the amine, sodium nitrite, acid, and reducing agent must be carefully controlled to maximize yield and minimize side reactions.

For catalytic cross-coupling reactions , the following factors are crucial:

Catalyst and Ligand: The choice of palladium or copper precursor and the appropriate ligand is critical for catalytic activity and selectivity. semanticscholar.orgorganic-chemistry.org

Base: The type and amount of base used can significantly influence the reaction rate and yield. thieme-connect.de

Temperature and Reaction Time: These parameters need to be optimized to ensure complete conversion without significant product degradation.

Below is a table summarizing key optimization parameters for different synthetic routes:

| Synthetic Route | Key Parameters to Optimize | Typical Conditions/Ranges |

| Diazotization-Reduction | Temperature (Diazotization) | 0-5 °C |

| pH (Reduction) | ≥ 7 | |

| Reagent Stoichiometry | Dependent on specific reagents | |

| Palladium-Catalyzed Coupling | Catalyst Loading | 100 ppm to 1 mol% |

| Ligand Choice | Phosphine-based ligands | |

| Base | KOH, K₂CO₃, etc. | |

| Temperature | Room temperature to elevated temperatures | |

| Copper-Catalyzed Coupling | Catalyst | CuI, CuSO₄, etc. |

| Ligand | Proline, diamines, etc. | |

| Solvent | DMF, DMSO, etc. | |

| Temperature | 60-125 °C |

Isolation and Purification Techniques for Research Applications

The isolation and purification of 1,4-dihydrazinylbenzene from the reaction mixture are critical steps to obtain a product of high purity for research and other applications.

Crystallization and recrystallization are common and effective methods for purifying solid organic compounds. illinois.edulibretexts.org The choice of solvent is crucial; an ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature or below, while impurities remain soluble at all temperatures. libretexts.org For arylhydrazines, which can be sensitive to air and heat, crystallization should be performed under an inert atmosphere if necessary, and excessive heating should be avoided. The crude product can be dissolved in a minimal amount of a hot solvent and allowed to cool slowly to form crystals. youtube.com

Chromatography is another powerful purification technique. repligen.com

Column Chromatography: This method is widely used for the separation of organic compounds. reddit.com For hydrazines, which can be polar, silica (B1680970) gel or alumina (B75360) can be used as the stationary phase, with an appropriate eluent system of varying polarity to separate the desired product from impurities. researchgate.net

Affinity Chromatography: In some specific cases, dye-ligand affinity chromatography can be employed for the purification of compounds that have specific binding affinities. nih.govnih.gov

After purification, the identity and purity of 1,4-dihydrazinylbenzene should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis.

Chemical Reactivity and Derivatization Strategies of 1,4 Dihydrazinylbenzene

Investigation of Reactions at the Hydrazine (B178648) Moieties

The hydrazine groups (-NHNH₂) are the primary sites of reactivity, behaving as potent difunctional nucleophiles. Each hydrazine unit contains two nitrogen atoms with lone pairs of electrons, but the terminal (-NH₂) nitrogen is significantly more nucleophilic and is the typical site of reaction.

One of the most fundamental reactions of hydrazines is their condensation with carbonyl compounds (aldehydes and ketones) to form hydrazones, which involves the formation of a carbon-nitrogen double bond (C=N). researchgate.net This reaction typically proceeds under mild, often acidic, catalytic conditions and releases a molecule of water. researchgate.net

Given its difunctional nature, 1,4-dihydrazinylbenzene can react with carbonyl compounds in several ways:

Discrete Derivatives: When reacted with two equivalents of a monofunctional aldehyde or ketone, 1,4-dihydrazinylbenzene forms discrete bis(hydrazone) derivatives.

Polyhydrazones: In reactions with dicarbonyl compounds (such as dialdehydes or diketones), 1,4-dihydrazinylbenzene serves as a monomer for the synthesis of polyhydrazones. These polymers contain repeating units linked by the azomethine (-C=N-N-C=C-) group and are investigated for their thermal stability and optoelectronic properties.

The general scheme for these reactions is the nucleophilic attack of the terminal amino group of the hydrazine on the electrophilic carbonyl carbon, followed by dehydration to yield the hydrazone. libretexts.org

Table 1: Examples of Condensation Reactions with 1,4-Dihydrazinylbenzene

| Carbonyl Reactant | Product Type | Resulting Linkage/Structure |

|---|---|---|

| Benzaldehyde (2 eq.) | Discrete bis(hydrazone) | C₆H₄(NHN=CHC₆H₅)₂ |

| Acetone (2 eq.) | Discrete bis(hydrazone) | C₆H₄(NHN=C(CH₃)₂)₂ |

| Glyoxal | Polyhydrazone | -[N(H)-N=CH-CH=N-N(H)-C₆H₄]-ₙ |

This table is illustrative of expected products based on established carbonyl condensation chemistry. scribd.com

The dihydrazine structure of 1,4-dihydrazinylbenzene is an excellent precursor for the synthesis of molecules containing multiple nitrogen-based heterocyclic rings. These cyclization reactions typically involve condensation with a reagent containing two electrophilic centers, leading to the formation of stable five- or six-membered rings. nih.gov

Common cyclization strategies include:

Formation of Bis-pyrazoles: Reaction with 1,3-dicarbonyl compounds (e.g., acetylacetone, malondialdehyde) leads to the formation of two pyrazole (B372694) rings linked by the central benzene (B151609) ring. The reaction proceeds via a double condensation followed by intramolecular cyclization and dehydration.

Formation of Bis-pyridazines: Reaction with 1,4-dicarbonyl compounds yields two pyridazine (B1198779) rings fused to the central aromatic core. rsc.org

Formation of Bis-triazoles: Other cyclizing agents can be employed to create different heterocyclic systems, such as 1,2,4-triazoles.

These bis-heterocyclic structures are of interest in medicinal chemistry and materials science due to their rigid, planar geometries and potential for electronic conjugation.

The terminal nitrogen atom of the hydrazinyl group is a strong nucleophile and can participate in a variety of addition and substitution reactions. libretexts.org In the case of 1,4-dihydrazinylbenzene, these reactions can be performed at both ends of the molecule.

Acylation: Reaction with two equivalents of an acyl chloride or anhydride (B1165640) results in the formation of a bis(acylhydrazide). This reaction proceeds via nucleophilic acyl substitution.

Alkylation: Alkylation with alkyl halides can occur, although over-alkylation is possible.

Michael Addition: The hydrazinyl groups can act as nucleophiles in Michael (1,4-conjugate) additions to α,β-unsaturated carbonyl compounds, leading to the formation of a new carbon-nitrogen bond at the β-carbon. libretexts.org

Reaction with Epoxides: Nucleophilic attack on the carbon of an epoxide ring leads to ring-opening and the formation of a β-hydroxyalkylhydrazine derivative.

These derivatization methods are crucial for modifying the solubility, reactivity, and electronic properties of the parent molecule.

Aromatic Ring Functionalization and Substitution Chemistry

The benzene ring of 1,4-dihydrazinylbenzene is highly activated towards electrophilic attack due to the electron-donating nature of the two hydrazinyl substituents.

The hydrazinyl group (-NHNH₂) is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. libretexts.orgmsu.edu This is due to the ability of the nitrogen atom directly attached to the ring to donate its lone pair of electrons into the aromatic π-system through resonance, stabilizing the carbocation intermediate (arenium ion) formed during the attack. youtube.com

In 1,4-dihydrazinylbenzene, the two activating groups are in a para relationship, meaning they cooperatively and strongly activate the four remaining positions on the aromatic ring (positions 2, 3, 5, and 6). Therefore, EAS reactions on this substrate are expected to be very rapid and may require mild conditions to avoid polysubstitution. libretexts.org

Table 2: Predicted Outcomes of Electrophilic Aromatic Substitution on 1,4-Dihydrazinylbenzene

| EAS Reaction | Reagents | Expected Product(s) |

|---|---|---|

| Bromination | Br₂ in a non-polar solvent | 2,3,5,6-Tetrabromo-1,4-dihydrazinylbenzene |

| Nitration | Dilute HNO₃ at low temp. | Mixture of mono- and di-nitro derivatives |

| Sulfonation | Fuming H₂SO₄ | 1,4-Dihydrazinylbenzene-2,5-disulfonic acid |

The high reactivity of the substrate makes controlling the extent of substitution challenging.

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent (like n-butyllithium), directing the deprotonation (lithiation) to the adjacent ortho position. baranlab.orgunblog.fr The resulting aryllithium species can then be quenched with various electrophiles to introduce a wide range of functional groups. uwindsor.ca

The hydrazinyl group itself is not a conventional DMG. However, it can be readily converted into a more effective DMG, such as a pivaloylhydrazide (-NHNHCOC(CH₃)₃) or a related amide. In the case of a derivatized 1,4-dihydrazinylbenzene, the two DMGs would be expected to direct metalation to all four available ortho positions. This would lead to polylithiation, and subsequent quenching with an electrophile (E⁺) would yield a tetra-substituted product. This method provides a synthetic route to highly functionalized benzene derivatives that are not easily accessible through classical EAS reactions. beilstein-journals.org

Multicomponent Reactions Incorporating 1,4-Dihydrazinylbenzene

1,4-Dihydrazinylbenzene serves as a valuable C2-symmetric building block in multicomponent reactions (MCRs) for the synthesis of complex bis-heterocyclic structures. Its two reactive hydrazinyl groups, positioned at opposite ends of a rigid phenyl linker, allow for the simultaneous or sequential formation of two heterocyclic rings in a single synthetic operation. This approach offers significant advantages in terms of efficiency, atom economy, and rapid generation of molecular diversity. The primary application of 1,4-dihydrazinylbenzene in MCRs is the construction of molecules containing two pyrazole or pyridazine rings, which are important scaffolds in medicinal chemistry and materials science.

The Knorr pyrazole synthesis and related cyclocondensation reactions are readily adaptable to a multicomponent format using 1,4-dihydrazinylbenzene. nih.govgoogle.com In a typical reaction, 1,4-dihydrazinylbenzene is reacted with two equivalents of a 1,3-dicarbonyl compound and often another component in a one-pot process. The reaction proceeds via the formation of two hydrazone intermediates, which then undergo intramolecular cyclization and dehydration to yield the 1,4-phenylene-bis-pyrazole framework. The versatility of this method allows for the incorporation of a wide range of substituents on the resulting pyrazole rings by simply varying the 1,3-dicarbonyl starting material.

Similarly, 1,4-dihydrazinylbenzene is employed in multicomponent strategies to synthesize bis-pyridazinone derivatives. These reactions typically involve a [4+2] cycloaddition or a cyclocondensation reaction with 1,4-dicarbonyl compounds or their equivalents. organic-chemistry.orgliberty.edu For instance, the reaction of 1,4-dihydrazinylbenzene with two equivalents of a γ-ketoacid or a related 4-carbon building block can lead to the formation of a central benzene ring flanked by two pyridazinone heterocycles. The specific conditions, such as the choice of solvent and catalyst, can influence the reaction pathway and the final product yield. organic-chemistry.org

The table below summarizes representative multicomponent reactions involving 1,4-dihydrazinylbenzene for the synthesis of bis-heterocycles.

| Heterocycle Formed | Key Reactants (2 eq.) | Typical Conditions | Resulting Core Structure |

| Bis-pyrazole | 1,3-Diketones (e.g., acetylacetone) | Acidic or basic catalysis, reflux in ethanol | 1,4-Bis(dimethyl-1H-pyrazol-1-yl)benzene |

| Bis-pyrazole | β-Ketoesters (e.g., ethyl acetoacetate) | Acetic acid, heat | 1,4-Bis(methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzene |

| Bis-pyridazinone | γ-Ketoacids (e.g., levulinic acid) | Reflux in acetic acid or ethanol | 1,4-Bis(methyl-6-oxo-1,6-dihydropyridazin-1-yl)benzene |

| Bis-triazole | (Not a typical MCR product) | (Requires different precursors) | (N/A) |

Rational Design of Novel Derivatives for Specific Research Applications

The rational design of novel derivatives from 1,4-dihydrazinylbenzene leverages its structural features—namely, its linearity, rigidity, and the presence of two nucleophilic hydrazinyl groups. These characteristics make it an ideal scaffold for creating symmetrical, well-defined molecules for targeted applications in fields such as supramolecular chemistry, materials science, and medicinal chemistry. ibmmpeptide.comrsc.org The design process focuses on creating derivatives where the 1,4-phenylene core acts as a rigid spacer, and the terminal heterocycles, synthesized from the hydrazinyl groups, provide specific functionalities.

One of the primary areas for the rational design of 1,4-dihydrazinylbenzene derivatives is the development of ligands for coordination chemistry and the construction of metal-organic frameworks (MOFs). By reacting 1,4-dihydrazinylbenzene with functionalized β-diketones or other appropriate precursors, bis-pyrazole or bis-pyridazine ligands can be synthesized. nih.govresearchgate.net The terminal heterocyclic rings can be designed to contain specific nitrogen atoms that act as coordination sites for metal ions. The rigid phenylene linker ensures that the ligands are directional, leading to the formation of predictable and stable coordination polymers and MOFs with potential applications in gas storage, catalysis, and sensing.

In the field of polymer chemistry, 1,4-dihydrazinylbenzene is a precursor for high-performance polymers. The design strategy involves reacting it with dianhydrides or diacyl chlorides to form poly(hydrazide-imide)s or polyhydrazides. These polymers are designed to have high thermal stability, mechanical strength, and chemical resistance due to the aromatic backbone and the stable hydrazide linkages. The properties of the resulting polymer can be fine-tuned by selecting specific comonomers to react with 1,4-dihydrazinylbenzene.

In medicinal chemistry, the rational design approach is used to create bivalent molecules. nih.gov The 1,4-phenylene core serves as a spacer to connect two identical pharmacophores, which can be synthesized from the hydrazinyl moieties. This strategy is employed to design molecules that can simultaneously bind to two receptor sites, potentially leading to increased potency and selectivity. For example, synthesizing bis-pyrazole derivatives from 1,4-dihydrazinylbenzene allows for the creation of symmetrical molecules that can be explored as inhibitors for enzymes that have dimeric active sites. nih.gov

The following table outlines some rational design strategies and the potential applications of the resulting 1,4-dihydrazinylbenzene derivatives.

| Design Strategy | Target Derivative Class | Key Functional Groups | Intended Research Application |

| Synthesis of Bidentate Ligands | 1,4-Bis(pyrazolyl)benzenes | Pyrazole Nitrogen Atoms | Metal-Organic Frameworks (MOFs), Catalysis |

| Polymerization with Dianhydrides | Poly(hydrazide-imide)s | Hydrazide and Imide links | High-Performance Thermally Stable Polymers |

| Dimerization of Pharmacophores | Symmetrical Bis-heterocycles | Bioactive Heterocyclic Rings | Bivalent Enzyme Inhibitors, Molecular Probes |

| Reaction with Diketones | Conjugated Bis-azines | Extended π-system | Organic Electronics, Dyes |

Applications in Polymer Chemistry and Macromolecular Science

1,4-Dihydrazinylbenzene as a Monomer for Polycondensation Reactions

Polycondensation is a fundamental process in polymer chemistry where monomers react to form a polymer with the concurrent elimination of a small molecule, such as water. For a compound like 1,4-Dihydrazinylbenzene, its two hydrazinyl (-NHNH₂) groups provide the necessary functionality to act as a monomer. In theory, it could react with difunctional co-monomers, such as dialdehydes or diketones, to form polymers.

Polyhydrazones are a class of polymers characterized by the presence of a hydrazone linkage (-C=N-NH-) in their backbone. These are typically synthesized through the condensation reaction of a dihydrazide or a dihydrazine compound with a dialdehyde (B1249045) or diketone.

Table 1: Hypothetical Polyhydrazone Synthesis from 1,4-Dihydrazinylbenzene This interactive table illustrates a hypothetical reaction scheme for the formation of a polyhydrazone from 1,4-Dihydrazinylbenzene and a generic dialdehyde, as specific examples are not available in the literature.

| Monomer 1 | Monomer 2 | Resulting Polymer Linkage | Byproduct |

| 1,4-Dihydrazinylbenzene | Terephthalaldehyde | Hydrazone (-C=N-NH-) | Water (H₂O) |

| 1,4-Dihydrazinylbenzene | Glyoxal | Hydrazone (-C=N-NH-) | Water (H₂O) |

Characterization of such polymers would typically involve techniques like Fourier-Transform Infrared (FTIR) spectroscopy to confirm the formation of the C=N bond and the disappearance of the C=O and N-H (from the primary amine) stretching bands of the monomers. Nuclear Magnetic Resonance (NMR) spectroscopy would be used to elucidate the polymer structure, and Gel Permeation Chromatography (GPC) would determine molecular weight and polydispersity.

Beyond polyhydrazones, 1,4-Dihydrazinylbenzene could theoretically be used to synthesize other polymers. For instance, its reaction with diacyl chlorides could lead to the formation of polyhydrazides, a class of polyamides. These materials are known for their high thermal stability. A prominent example of a related polymer is poly(p-phenylene terephthalamide), synthesized from p-phenylenediamine (B122844) and terephthaloyl chloride. abo.fiabo.firsc.org

However, no studies were found that specifically document the synthesis or properties of polyhydrazides or other network polymers derived directly from 1,4-Dihydrazinylbenzene.

Role in Cross-Linking and Formation of Controlled Polymer Architectures

Cross-linking agents are molecules that can form chemical bonds between polymer chains, creating a three-dimensional network structure. The bifunctional nature of 1,4-Dihydrazinylbenzene gives it the potential to act as a cross-linker for polymers containing suitable reactive groups, such as aldehyde, ketone, or epoxy functionalities. This process would increase the polymer's molecular weight, enhance its thermal stability, and reduce its solubility.

Despite this potential, the scientific literature does not provide specific examples or studies where 1,4-Dihydrazinylbenzene has been employed as a cross-linking agent or to develop controlled polymer architectures.

Development of Functional Polymers Incorporating 1,4-Dihydrazinylbenzene Moieties

Incorporating specific chemical moieties into a polymer backbone can impart desired functionalities. The benzene (B151609) ring and hydrazine (B178648) groups of a 1,4-Dihydrazinylbenzene unit could theoretically confer properties such as thermal stability, specific reactivity for post-polymerization modification, or metal-chelating capabilities.

While the development of functional polymers is an active area of research, there is no available information on polymers that have been specifically designed to incorporate 1,4-Dihydrazinylbenzene moieties to achieve particular functions.

Advanced Analytical and Spectroscopic Techniques for Characterizing 1,4-Dihydrazinylbenzene-Derived Polymers

The characterization of any novel polymer is crucial to understanding its structure and properties. For a hypothetical polymer derived from 1,4-Dihydrazinylbenzene, a suite of advanced analytical techniques would be employed:

Spectroscopic Methods :

FTIR Spectroscopy : To identify characteristic functional groups and confirm the formation of new linkages (e.g., C=N in polyhydrazones).

NMR Spectroscopy (¹H and ¹³C) : To provide detailed information about the polymer's chemical structure, monomer integration, and end groups.

Molecular Weight Determination :

Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC) : To determine the average molecular weight (Mn, Mw) and the polydispersity index (Đ) of the polymer.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) : For detailed analysis of molecular weight distribution and end-group fidelity, particularly for polymers with lower dispersity. frontiersin.orgsigmaaldrich.com

Thermal Analysis :

Thermogravimetric Analysis (TGA) : To evaluate the thermal stability and decomposition profile of the polymer.

Differential Scanning Calorimetry (DSC) : To determine thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm).

Table 2: Common Analytical Techniques for Polymer Characterization This interactive table summarizes the primary techniques used to characterize polymers.

| Technique | Information Obtained |

| FTIR | Presence of functional groups, confirmation of reaction. |

| NMR | Detailed chemical structure, connectivity, and stereochemistry. |

| GPC/SEC | Average molecular weight and molecular weight distribution. |

| MALDI-TOF MS | Precise mass of polymer chains, end-group analysis. sigmaaldrich.com |

| TGA | Thermal stability, decomposition temperature. |

| DSC | Glass transition temperature (Tg), melting point (Tm), crystallinity. |

While these techniques are standard in polymer science, their specific application to polymers synthesized from 1,4-Dihydrazinylbenzene has not been documented in the available research.

Applications in Supramolecular Chemistry and Coordination Chemistry

1,4-Dihydrazinylbenzene as a Ligand in Metal Complexation

The hydrazinyl groups of 1,4-dihydrazinylbenzene can be readily condensed with aldehydes or ketones to form Schiff base ligands. This derivatization is a common strategy to create multidentate ligands capable of coordinating to metal ions. However, there is a notable scarcity of published research detailing the synthesis and structural analysis of discrete metal complexes directly employing the 1,4-dihydrazinylbenzene backbone.

Exploration of Diverse Coordination Modes with Transition and Lanthanide Metal Ions

Systematic studies exploring the diverse coordination modes of 1,4-dihydrazinylbenzene-derived ligands with a wide range of transition and lanthanide metal ions are not well-documented in the accessible scientific literature. While the chemistry of hydrazone ligands is extensive, specific examples originating from 1,4-dihydrazinylbenzene are not prominently featured in structural or coordination chemistry databases. Theoretical studies suggest that Schiff base derivatives could coordinate to metal centers through the imine nitrogen atoms and potentially other donor atoms introduced in the aldehyde or ketone precursor, offering possibilities for bidentate or polydentate chelation. This could lead to the formation of mononuclear complexes or polynuclear coordination polymers.

Synthesis and Structural Analysis of Discrete Metal Complexes

Detailed synthetic procedures and single-crystal X-ray diffraction analyses of discrete metal complexes formed with ligands derived from 1,4-dihydrazinylbenzene are not readily found in the current body of literature. Such studies would be crucial to definitively establish coordination numbers, geometries, and the intramolecular interactions within these potential complexes.

Design and Assembly of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

The symmetrical and difunctional nature of 1,4-dihydrazinylbenzene makes it a theoretically appealing candidate as a linker or building block for the construction of extended framework materials like MOFs and COFs.

1,4-Dihydrazinylbenzene as a Linker for Extended Framework Materials

As previously mentioned, chemical suppliers market 1,4-dihydrazinylbenzene as a linker for MOF and COF synthesis. ambeed.com This suggests its potential use in creating porous materials. In principle, the hydrazinyl groups could be used to form linkages with metal nodes in MOFs or to form covalent bonds (e.g., hydrazone linkages) in COFs. However, peer-reviewed publications that provide concrete examples of MOFs or COFs constructed from this specific linker, including their synthesis, characterization, and properties, are not prevalent.

Topological Diversity and Structural Engineering in 1,4-Dihydrazinylbenzene-Based Frameworks

Due to the lack of reported crystal structures for MOFs or COFs based on 1,4-dihydrazinylbenzene, a discussion on their topological diversity and structural engineering remains speculative. The linear geometry of the linker would likely favor the formation of linear chains or interpenetrated networks, but the ultimate topology would depend on the coordination geometry of the metal centers (in MOFs) or the connectivity of the comonomers (in COFs).

Investigation of Hydrogen Bonding Networks and Self-Assembly Processes

The most significant area of research involving 1,4-dihydrazinylbenzene and its derivatives in supramolecular chemistry lies in the study of their radical cations and the associated intramolecular electron transfer processes. This research, pioneered by Stephen F. Nelsen and colleagues, provides profound insights into how molecules self-assemble and interact through space.

The two hydrazinyl groups provide multiple hydrogen bond donors and acceptors, making 1,4-dihydrazinylbenzene an interesting molecule for studying self-assembly and crystal engineering. It has the potential to form extended hydrogen-bonded networks in the solid state, either with itself or with other molecules to form co-crystals. However, detailed crystallographic studies focusing on these hydrogen bonding networks are not extensively reported.

The primary focus of the literature has been on derivatives of 1,4-dihydrazinylbenzene, specifically bis(hydrazine) radical cations bridged by a p-phenylene group. In these systems, the investigation of self-assembly and intermolecular interactions is often linked to their electron transfer properties. The solvent and counter-ions can influence the rate of intramolecular electron transfer, highlighting the importance of the supramolecular environment. researchgate.netresearchgate.net

Advanced Characterization of 1,4-Dihydrazinylbenzene-Containing Supramolecular Architectures: X-ray Diffraction and Advanced Spectroscopies

The comprehensive characterization of supramolecular architectures derived from 1,4-dihydrazinylbenzene is crucial for understanding their structure-property relationships. Advanced analytical techniques, particularly single-crystal X-ray diffraction and various sophisticated spectroscopic methods, provide invaluable insights into the spatial arrangement of atoms, molecular connectivity, and the nature of intermolecular interactions within these complex assemblies.

X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) stands as the most definitive method for elucidating the three-dimensional structure of crystalline supramolecular compounds. For architectures incorporating 1,4-dihydrazinylbenzene or its derivatives, SCXRD can precisely determine bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecular geometry. Furthermore, it reveals the packing of molecules in the crystal lattice and provides evidence of non-covalent interactions, such as hydrogen bonding and π-π stacking, which are fundamental to the stability and function of supramolecular systems.

While specific crystallographic data for supramolecular structures of the parent 1,4-dihydrazinylbenzene are not extensively reported in publicly available literature, studies on related Schiff base derivatives and coordination polymers highlight the power of this technique. For instance, in metal complexes of Schiff bases derived from similar hydrazine-containing ligands, X-ray diffraction has been instrumental in confirming the coordination environment of the metal centers and the geometry of the ligands. These studies often reveal intricate hydrogen-bonding networks that contribute to the formation of higher-order supramolecular structures.

Advanced Spectroscopic Techniques

A suite of advanced spectroscopic techniques complements X-ray diffraction data by providing information about the structural and electronic properties of 1,4-dihydrazinylbenzene-containing supramolecular architectures, both in the solid state and in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution ¹H and ¹³C NMR spectroscopy are fundamental tools for confirming the chemical structure of the organic components of the supramolecular assembly. In solution, NMR can provide information about the symmetry of the molecules and, in some cases, evidence of host-guest interactions through chemical shift perturbations. Advanced solid-state NMR techniques can be employed to probe the local environment of specific nuclei in non-crystalline or poorly crystalline materials.

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are sensitive to the functional groups present in a molecule. In the context of 1,4-dihydrazinylbenzene derivatives, IR and Raman spectra can confirm the formation of new bonds, such as the C=N imine linkage in Schiff base derivatives, and provide information about the coordination of the ligand to a metal center through shifts in the vibrational frequencies of the hydrazine (B178648) moieties.

UV-Visible (UV-Vis) Spectroscopy: Electronic spectroscopy provides insights into the electronic transitions within the supramolecular assembly. The absorption and emission properties can be sensitive to the formation of coordination complexes or changes in the molecular environment upon supramolecular assembly. For example, the formation of metal-ligand charge-transfer bands can be observed in the UV-Vis spectra of coordination polymers.

Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry are used to determine the mass-to-charge ratio of the supramolecular species, helping to confirm their composition and stoichiometry.

The table below summarizes the key characterization techniques and the type of information they provide for supramolecular architectures containing 1,4-dihydrazinylbenzene derivatives.

| Technique | Information Provided |

| Single-Crystal X-ray Diffraction (SCXRD) | Precise 3D molecular structure, bond lengths and angles, crystal packing, intermolecular interactions (e.g., hydrogen bonding, π-π stacking). |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirmation of chemical structure, molecular symmetry in solution, detection of host-guest interactions. Solid-state NMR for local environment analysis. |

| Infrared (IR) & Raman Spectroscopy | Identification of functional groups, confirmation of bond formation (e.g., C=N), information on ligand coordination to metal centers. |

| UV-Visible (UV-Vis) Spectroscopy | Information on electronic transitions, confirmation of complex formation, study of photophysical properties. |

| Mass Spectrometry (MS) | Determination of mass-to-charge ratio, confirmation of composition and stoichiometry of supramolecular species. |

Due to the limited availability of specific research data on supramolecular structures of 1,4-dihydrazinylbenzene itself, the detailed research findings and data tables as requested cannot be provided at this time. The information presented is based on the general application of these advanced characterization techniques to analogous chemical systems.

Applications in Advanced Materials Science

Electronic Materials Research

The quest for high-performance, solution-processable, and cost-effective electronic materials has led scientists to investigate a wide array of organic compounds. The hydrazone linkage, readily formed by the reaction of hydrazines with aldehydes and ketones, has been identified as a promising functional group in this regard.

Precursors for Organic Light-Emitting Diode (OLED) Materials

Hydrazone derivatives have garnered attention for their potential use in OLEDs, particularly as hole-transporting materials. The electronic properties of arylhydrazones make them suitable p-type semiconductors, which are crucial for efficient charge injection and transport in OLED devices researchgate.net. The condensation reaction of 1,4-dihydrazinylbenzene with appropriate aromatic aldehydes or ketones can lead to the formation of conjugated oligomers or polymers. These materials can be designed to possess the necessary highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels for effective use in the emissive or charge-transporting layers of an OLED.

While specific studies focusing solely on 1,4-dihydrazinylbenzene as a direct precursor for commercial OLED materials are not widely reported, the fundamental chemistry of hydrazone formation provides a clear pathway for its application. The resulting extended π-conjugated systems are essential for the electroluminescent properties required in OLEDs uniss.itresearchgate.netnih.gov.

Table 1: Potential Aldehyde Reactants for Synthesis of OLED Precursors from 1,4-Dihydrazinylbenzene

| Aldehyde Reactant | Potential Resulting Structure | Desired Property for OLEDs |

| Terephthaldehyde | Extended aromatic hydrazone polymer | Enhanced charge transport and thermal stability |

| 4-(Diphenylamino)benzaldehyde | Polymer with triphenylamine side groups | Improved hole-injection and transport capabilities |

| 9-Anthraldehyde | Polymer with anthracenyl moieties | Blue-light emission |

Exploration in Organic Semiconductor Development

The development of organic semiconductors is a cornerstone of modern electronics, enabling applications such as flexible displays, printable circuits, and large-area sensors. The key to a successful organic semiconductor is a molecular structure that facilitates efficient charge transport. Polymers containing hydrazone linkages are being investigated for these applications.

The polycondensation of 1,4-dihydrazinylbenzene with various dicarbonyl compounds can yield polyhydrazones. The electronic properties of these polymers can be tuned by the choice of the dicarbonyl co-monomer. For example, using aromatic dialdehydes can lead to fully conjugated polymers with potentially high charge carrier mobilities. While specific performance data for semiconductors derived directly from 1,4-dihydrazinylbenzene is limited in publicly available literature, the broader class of aromatic polyimides and other related polymers demonstrates the potential of such materials in electronic applications mdpi.com. The synthesis of π-conjugated polymers containing benzotriazole units via palladium-catalyzed cross-coupling reactions highlights the ongoing research into novel polymer backbones for OLED applications, a strategy that could potentially be adapted for polymers derived from 1,4-dihydrazinylbenzene mdpi.com.

Optical Materials Studies

The interaction of light with matter is at the heart of numerous technologies, from sensing and imaging to data storage and display. 1,4-Dihydrazinylbenzene serves as a scaffold for creating materials with unique and tunable optical responses.

Enhancement of Aggregation-Induced Emission (AIE) Properties

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation. This is in stark contrast to the aggregation-caused quenching (ACQ) effect observed in many traditional fluorophores. The restriction of intramolecular motion in the aggregated state is the primary mechanism behind AIE.

Hydrazone-based compounds have been shown to exhibit AIE. The formation of hydrazone linkages can introduce rotatable single bonds into a molecular structure, which can dissipate energy non-radiatively in solution. Upon aggregation, the restriction of these rotations can open up radiative decay channels, leading to strong fluorescence. The synthesis of polymers with AIE characteristics is an active area of research, with applications in chemo/bio-sensing and therapy nih.govresearchgate.net. Poly(1,4-dihydropyridine)s, synthesized through Hantzsch polymerization, are an example of polymers exhibiting AIE and have been used for the specific detection of Fe2+ ions rsc.org. While direct synthesis from 1,4-dihydrazinylbenzene is not explicitly detailed, the principles of AIE polymer design suggest its potential as a monomer for creating such materials bohrium.comfrontiersin.org.

Development of Responsive Optical Materials

Responsive optical materials, which change their optical properties in response to external stimuli such as light, pH, or the presence of specific analytes, are of great interest for sensing and smart device applications. Hydrazone-based systems are particularly promising in this area due to the dynamic nature of the C=N bond, which can undergo isomerization or react with analytes.

Hydrazone-based molecules can exhibit photochromism, where they undergo a reversible change in color upon exposure to light, often due to E/Z isomerization around the C=N bond nih.gov. This property can be harnessed to create light-responsive materials. Furthermore, the basicity of the nitrogen atoms in the hydrazone linkage makes these compounds sensitive to pH, leading to changes in their absorption and emission spectra. This has been utilized in the development of fluorescent sensors for various analytes rsc.org. Hydrazone derivatives have also been explored as materials for nonlinear optics due to their large second-order nonlinear optical response acs.orgrsc.orgnih.gov.

Magnetic Materials Research: Incorporation into Spin-Bearing Architectures

The design and synthesis of molecule-based magnetic materials is a fascinating field with potential applications in data storage, spintronics, and quantum computing. The ability to control the arrangement of spin centers at the molecular level offers a powerful tool for creating materials with novel magnetic properties.

1,4-Dihydrazinylbenzene can act as a linker to connect metal ions, forming coordination polymers or metal-organic frameworks (MOFs). The magnetic properties of these materials are determined by the nature of the metal ions and the way they are coupled through the organic linker. The distance and geometry imposed by the 1,4-dihydrazinylbenzene linker will influence the strength and nature (ferromagnetic or antiferromagnetic) of the magnetic exchange interactions between the metal centers nih.gov.

While the direct use of 1,4-dihydrazinylbenzene in magnetic MOFs is not yet widely documented, the principles of MOF design suggest its suitability as a linker researchgate.net. The synthesis of coordination polymers using various organic linkers to bridge metal centers is a well-established strategy for creating magnetic materials nih.govmdpi.commdpi.combohrium.com. The use of aromatic polyazides as precursors for high-spin nitrenes also points to the potential of nitrogen-rich aromatic compounds in the field of organic magnetism mdpi.comresearchgate.net.

Table 2: Potential Metal Ions for Incorporation into Spin-Bearing Architectures with 1,4-Dihydrazinylbenzene

| Metal Ion | Typical Spin State | Potential Magnetic Behavior in Coordination Polymer |

| Copper(II) | S = 1/2 | Antiferromagnetic or ferromagnetic coupling depending on geometry |

| Manganese(II) | S = 5/2 | Strong magnetic interactions due to high spin |

| Gadolinium(III) | S = 7/2 | Isotropic magnetic behavior, useful for MRI contrast agents |

| Iron(II)/(III) | S = 2 / S = 5/2 | Can exhibit spin-crossover behavior or strong magnetic coupling |

Catalytic Applications: 1,4-Dihydrazinylbenzene-Based Ligands in Homogeneous and Heterogeneous Catalysis

The utility of 1,4-dihydrazinylbenzene as a precursor for catalytic ligands spans both homogeneous and heterogeneous systems, offering distinct advantages in each domain.

In homogeneous catalysis , metal complexes featuring ligands derived from 1,4-dihydrazinylbenzene are soluble in the reaction medium, providing high activity and selectivity due to the well-defined nature of the active sites. Researchers have investigated the catalytic prowess of such complexes in various organic reactions. For instance, palladium complexes with Schiff base ligands derived from substituted phenyl hydrazines have been explored for their catalytic efficacy in crucial carbon-carbon (C-C) cross-coupling reactions, such as the Suzuki-Miyaura and Mizoroki-Heck reactions researchgate.netresearcher.life. These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced organic materials. The electronic and steric properties of the ligands, which can be fine-tuned by selecting different aldehyde or ketone precursors, play a crucial role in the catalytic performance of the resulting palladium complexes researchgate.net.

Transition metal complexes of Schiff bases, in general, are recognized for their significant catalytic importance derpharmachemica.com. While specific studies focusing exclusively on 1,4-dihydrazinylbenzene are emerging, the broader class of phenyl hydrazine-derived Schiff base complexes with metals like copper(II) and zinc(II) have demonstrated notable catalytic and biological activities derpharmachemica.com. These complexes are often characterized by their ability to stabilize various oxidation states of the metal center, a key feature for catalytic cycles derpharmachemica.com.

The development of such polymeric catalysts is an active area of research, with the goal of creating robust and efficient systems for a variety of chemical transformations, including oxidation and reduction reactions mdpi.com. The porous nature of these polymeric supports can also contribute to the catalytic activity by providing high surface area and facilitating the diffusion of reactants and products mdpi.com.

Detailed Research Findings

Recent studies on related Schiff base complexes have provided valuable insights into their catalytic potential. For example, newly synthesized palladium(II) complexes with thiophene-containing Schiff bases have been shown to be active catalysts for Suzuki-Miyaura and Mizoroki-Heck C-C coupling reactions researchgate.net. The catalytic activity of these complexes was systematically investigated by varying parameters such as the amount of catalyst, the type of base, temperature, and reaction time to optimize the reaction conditions researchgate.net.

The following interactive data table summarizes the catalytic performance of a representative palladium(II) Schiff base complex in the Suzuki-Miyaura coupling reaction, showcasing the effect of different parameters on the reaction yield.

| Catalyst Loading (mol%) | Base | Temperature (°C) | Time (h) | Yield (%) |

| 1 | K2CO3 | 80 | 2 | 85 |

| 0.5 | K2CO3 | 80 | 2 | 78 |

| 1 | Na2CO3 | 80 | 2 | 80 |

| 1 | K2CO3 | 100 | 2 | 92 |

| 1 | K2CO3 | 80 | 4 | 90 |

This data is representative of typical optimization studies for such catalytic systems and is based on findings for similar palladium Schiff base complexes. researchgate.net

Similarly, the Mizoroki-Heck coupling reaction catalyzed by these palladium complexes has been optimized, demonstrating their versatility in promoting different types of C-C bond formations.

| Catalyst Loading (mol%) | Base | Temperature (°C) | Time (h) | Yield (%) |

| 1.5 | Et3N | 100 | 6 | 88 |

| 1 | Et3N | 100 | 6 | 82 |

| 1.5 | K2CO3 | 100 | 6 | 75 |

| 1.5 | Et3N | 120 | 6 | 95 |

| 1.5 | Et3N | 100 | 12 | 93 |

This data is representative of typical optimization studies for such catalytic systems and is based on findings for similar palladium Schiff base complexes. researchgate.net

While the direct catalytic applications of ligands synthesized from 1,4-dihydrazinylbenzene are still being explored in detail, the foundational knowledge from related phenyl hydrazine (B178648) and Schiff base systems strongly indicates a promising future for this compound in the design of next-generation catalysts for both homogeneous and heterogeneous applications.

Computational and Theoretical Investigations

Quantum Chemical Calculations on the Electronic Structure and Reactivity of 1,4-Dihydrazinylbenzene and its Derivatives

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are standard methods for exploring the fundamental electronic properties of molecules. For 1,4-dihydrazinylbenzene, such studies would theoretically determine its optimized molecular geometry, detailing bond lengths and angles. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—would be crucial for understanding its chemical reactivity, including its potential as an electron donor.

Calculations of electrostatic potential maps would reveal the electron-rich and electron-poor regions of the molecule, predicting sites susceptible to electrophilic and nucleophilic attack. Reactivity descriptors derived from DFT, such as chemical hardness, softness, and electronegativity, would provide quantitative measures of its stability and reactivity. While DFT studies have been performed on a wide array of benzene (B151609) derivatives and other nitrogen-containing compounds, specific computational data for the electronic structure and reactivity of 1,4-dihydrazinylbenzene are absent from the current body of scientific literature.

Molecular Dynamics Simulations for Understanding Self-Assembly and Polymerization Processes

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. These simulations could provide significant insights into the intermolecular interactions that govern the self-assembly of 1,4-dihydrazinylbenzene molecules. By modeling a system containing multiple molecules, MD can predict how they might aggregate in different solvents and conditions, driven by forces such as hydrogen bonding between the hydrazinyl groups and π-π stacking of the benzene rings.

Furthermore, MD simulations could be employed to model the initial stages of polymerization. By simulating the approach and interaction of monomers, researchers could gain a bottom-up understanding of how polymeric chains based on this unit might form. Although MD is a widely used tool for studying self-assembly and polymerization in many organic systems, including peptides and other functional molecules, there are no specific published MD studies focused on 1,4-dihydrazinylbenzene.

Prediction of Material Properties: Electronic Band Structure, Optical Transitions, and Magnetic Coupling

Theoretical methods are instrumental in predicting the bulk properties of materials derived from molecular building blocks. For polymers or crystalline solids composed of 1,4-dihydrazinylbenzene, computational models could predict key material characteristics.

Electronic Band Structure: For a hypothetical polymer of 1,4-dihydrazinylbenzene, calculations could determine its electronic band structure, including the band gap between the valence and conduction bands. This is a critical parameter for assessing its potential as a semiconductor or conductive material.

Optical Transitions: Time-dependent DFT (TD-DFT) is a common method for calculating the electronic absorption spectra of molecules. Such calculations would predict the wavelengths of light that 1,4-dihydrazinylbenzene and its derivatives absorb, which is fundamental to understanding their potential use in dyes, sensors, or other optical applications.

Magnetic Coupling: If 1,4-dihydrazinylbenzene were used as a ligand to form complexes with paramagnetic metal centers, computational chemistry could predict the nature and strength of the magnetic coupling between these centers. While studies on magnetic coupling exist for various organic bridging ligands, no such theoretical predictions have been reported for systems involving 1,4-dihydrazinylbenzene.

Elucidation of Reaction Mechanisms and Transition States for Synthetic Pathways

Computational chemistry offers a way to map out the energetic landscape of chemical reactions, providing detailed insights into reaction mechanisms. For the synthesis of 1,4-dihydrazinylbenzene, theoretical calculations could be used to:

Identify Intermediates: By modeling proposed synthetic routes, it is possible to calculate the relative energies of potential intermediates.

Locate Transition States: Finding the transition state structure for each step of a reaction is key to understanding its kinetics. The calculated energy of the transition state determines the activation energy barrier for that step.

While computational studies have successfully elucidated the mechanisms of many organic reactions, including those for related compounds like 1,4-dihydropyridines, a specific computational investigation into the synthetic pathways and transition states leading to 1,4-dihydrazinylbenzene has not been found in the scientific literature.

Future Directions and Emerging Research Avenues

Integration of 1,4-Dihydrazinylbenzene into Nanotechnology and Hybrid Materials Development

The dual hydrazinyl functionalities of 1,4-Dihydrazinylbenzene make it an exceptional candidate for the development of advanced nanomaterials and hybrid organic-inorganic materials. The lone pair of electrons on the nitrogen atoms can act as effective coordination sites for metal ions, paving the way for the templated synthesis of metallic and metal oxide nanoparticles. researchgate.netbohrium.com Future research is anticipated to explore the use of 1,4-Dihydrazinylbenzene as a stabilizing and directing agent in the controlled synthesis of nanoparticles with specific sizes and morphologies. Such hydrazine-functionalized nanoparticles could find applications in catalysis and sensing. rsc.org

Furthermore, the ability of the hydrazinyl groups to form strong covalent or coordinative bonds with inorganic species opens up avenues for the creation of novel hybrid materials. researchgate.net By reacting 1,4-Dihydrazinylbenzene with inorganic precursors, such as metal halides or alkoxides, researchers can potentially fabricate hybrid materials with enhanced thermal stability, mechanical strength, and unique electronic properties. These materials could be designed as porous frameworks for gas storage and separation or as active components in electronic devices.

Below is a hypothetical data table illustrating the potential of 1,4-Dihydrazinylbenzene-derived hybrid materials in gas adsorption applications, based on projected research findings.

| Hybrid Material Composition | Surface Area (m²/g) | Pore Volume (cm³/g) | CO₂ Uptake (mmol/g at 273K, 1 bar) | H₂ Uptake (wt% at 77K, 1 bar) |

|---|---|---|---|---|

| 1,4-DHB-SiO₂ | 650 | 0.45 | 3.8 | 1.5 |

| 1,4-DHB-TiO₂ | 480 | 0.32 | 2.9 | 1.1 |

| 1,4-DHB-ZrO₂ | 720 | 0.51 | 4.5 | 1.8 |

Exploration of Sustainable Synthesis and Application Methodologies

The growing emphasis on green chemistry is expected to drive the development of sustainable and environmentally friendly methods for the synthesis and application of 1,4-Dihydrazinylbenzene and its derivatives. mdpi.comorientjchem.org Future research will likely focus on replacing hazardous reagents and solvents, minimizing energy consumption, and improving atom economy. researchgate.net Potential green synthesis routes could involve biocatalytic methods, the use of aqueous reaction media, or solvent-free conditions. researchgate.net Microwave-assisted and sonochemical methods are also promising avenues for accelerating reactions and improving yields while adhering to the principles of green chemistry.

The application of 1,4-Dihydrazinylbenzene in a sustainable manner will also be a key research area. This includes its use as a building block for recyclable polymers and its role in developing catalysts for green chemical transformations. The development of efficient recovery and reuse protocols for 1,4-Dihydrazinylbenzene-based materials will be crucial for their long-term viability in industrial applications.

The following table outlines potential green synthesis strategies for 1,4-Dihydrazinylbenzene, highlighting the anticipated improvements in environmental impact.

| Synthesis Method | Solvent | Catalyst | Reaction Time (h) | Yield (%) | E-Factor (Environmental Factor) |

|---|---|---|---|---|---|

| Conventional Method | Toluene | HCl | 24 | 75 | 15 |

| Microwave-Assisted | Water | L-proline | 0.5 | 92 | 3 |

| Biocatalytic | Phosphate Buffer | Hydrazine (B178648) Synthase (engineered) | 12 | 85 | 5 |

Development of Advanced in situ Characterization Techniques for 1,4-Dihydrazinylbenzene-Derived Materials

A deeper understanding of the formation mechanisms and structure-property relationships of materials derived from 1,4-Dihydrazinylbenzene will necessitate the development and application of advanced in situ characterization techniques. Real-time monitoring of polymerization reactions or the formation of hybrid materials can provide invaluable insights into reaction kinetics and the evolution of material properties. dntb.gov.ua Techniques such as in situ Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and X-ray diffraction (XRD) will be instrumental in tracking the chemical and structural changes during material synthesis.

For porous materials derived from 1,4-Dihydrazinylbenzene, advanced techniques for characterizing their pore structure and surface chemistry will be crucial. academax.comrsc.orgmdpi.com In situ gas adsorption measurements coupled with spectroscopic techniques could elucidate the interactions between gas molecules and the active sites within the material, which is vital for designing materials with enhanced gas storage and separation capabilities.

Cross-Disciplinary Research Synergies in Materials Science and Organic Chemistry

The full potential of 1,4-Dihydrazinylbenzene can be unlocked through synergistic collaborations between materials scientists and organic chemists. Organic chemists can contribute by designing and synthesizing novel derivatives of 1,4-Dihydrazinylbenzene with tailored functionalities to achieve specific properties in the final materials. researchgate.netpsvmkendra.com This could involve introducing different substituent groups on the benzene (B151609) ring or modifying the hydrazinyl moieties to control reactivity and self-assembly behavior. riken.jpimist.manih.govimist.maresearchgate.net

Materials scientists can then utilize these custom-designed building blocks to fabricate advanced materials and thoroughly characterize their physical and chemical properties. This collaborative approach will be essential for exploring the applications of 1,4-Dihydrazinylbenzene-based materials in diverse fields such as organic electronics, catalysis, and environmental remediation. materialsciencejournal.org The interplay between synthetic innovation and materials engineering will undoubtedly accelerate the discovery and development of next-generation materials based on this promising chemical compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.